molecular formula C18H32O2 B1669426 Octadecadienoic acid, (Z,Z)- CAS No. 121250-47-3

Octadecadienoic acid, (Z,Z)-

Cat. No. B1669426
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-XBLVEGMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecadienoic acid, (Z,Z)-, also known as 9,12-Octadecadienoic acid, is a natural product found in various organisms . It is a doubly unsaturated fatty acid, occurring widely in plant glycosides . It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes .


Synthesis Analysis

The synthesis of octadecadienoic acids with conjugated double bond systems has been approached in several ways . One method involves the synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure . Another approach uses an educt with a conjugated double bond system for the synthesis of (10E, 12E)-octadecadienoic acid . The Suzuki cross-coupling method has also been used for the synthesis of (7E,9Z)-octadecadienoic acid .


Molecular Structure Analysis

The molecular formula of Octadecadienoic acid, (Z,Z)- is C18H32O2 . It has a molecular weight of 280.4455 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- .


Physical And Chemical Properties Analysis

Octadecadienoic acid, (Z,Z)- has a molecular weight of 280.4 g/mol . It has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has 14 rotatable bonds . Its exact mass and monoisotopic mass are 280.240230259 g/mol . Its topological polar surface area is 37.3 Ų . It has 20 heavy atoms .

Scientific Research Applications

Lipid Oxidation and Biological Implications

  • Oxidative Stress Assessment : Octadecadienoic acid (Z,Z)- and its derivatives, like hydroxyoctadecadienoates (HODEs), are primary products of linoleate peroxidation in biological tissues and fluids. The ratios of HODE Z,E/E,E stereoisomers have been used to assess the oxidative stress and the reducing capacity of mediums undergoing peroxidation, offering insights into various pathological conditions (Liu et al., 2010).

Material Science and Engineering

  • Nanomaterials Synthesis : The synthesis of alloyed Ag-In-Zn-S colloidal nanocrystals, utilizing octadecadienoic acid (Z,Z)- derivatives, demonstrates its application in creating materials with enhanced luminescent properties and potential uses in electronics and photonics (Bujak et al., 2019).
  • Corrosion Inhibition : Polyunsaturated fatty acid derivatives from Z-9,12-octadecadienoic acid exhibit significant corrosion inhibition effects on mild steel in acidic conditions, showcasing potential industrial applications in protecting metals (Elsharif et al., 2020).

Biomedical Applications

  • Antibacterial and Hemocompatible Materials : Research has explored the modification of cotton fabrics with zinc oxide nanoparticles and octadecadienoic acid (Z,Z)-derivatives to impart superhydrophobic and antibacterial properties, which could have significant implications in medical textiles, such as hospital garments and facemasks (Ghasemi et al., 2018).

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid breathing mist, gas or vapours of Octadecadienoic acid, (Z,Z)- . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Relevant Papers Several papers have been published on Octadecadienoic acid, (Z,Z)-. These include studies on its antioxidant activity , its antibacterial and antifungal properties , and its role as a lipid mediator . These papers provide valuable insights into the properties and potential applications of Octadecadienoic acid, (Z,Z)-.

properties

IUPAC Name

octadeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNUPOJJCKWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecadienoic acid, (Z,Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecadienoic acid, (Z,Z)-
Reactant of Route 2
Reactant of Route 2
Octadecadienoic acid, (Z,Z)-
Reactant of Route 3
Reactant of Route 3
Octadecadienoic acid, (Z,Z)-
Reactant of Route 4
Reactant of Route 4
Octadecadienoic acid, (Z,Z)-
Reactant of Route 5
Reactant of Route 5
Octadecadienoic acid, (Z,Z)-
Reactant of Route 6
Reactant of Route 6
Octadecadienoic acid, (Z,Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.